2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
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Overview
Description
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a versatile chemical compound with a molecular formula of C14H18N2O and a molecular weight of 230.31 g/mol . This compound is known for its unique blend of properties, making it an invaluable asset for various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high purity and consistent quality. The process often includes rigorous quality control measures such as HPLC and NMR analysis to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrogenated forms .
Scientific Research Applications
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing and may reveal more about its molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid: Shares a similar core structure but with different functional groups.
2-Isobutyl-3,5-(and 3,6)-dimethyl pyrazine: Another related compound with distinct chemical properties.
Uniqueness
2-Isobutyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile stands out due to its unique combination of functional groups and its versatility in various chemical reactions. Its specific molecular structure allows for diverse applications in research and industry, making it a valuable compound for scientific exploration .
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(2-methylpropyl)-3-oxo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-10(2)8-16-9-11-5-3-4-6-12(11)13(7-15)14(16)17/h9-10H,3-6,8H2,1-2H3 |
InChI Key |
KPFZKKUBSQXMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C2CCCCC2=C(C1=O)C#N |
Origin of Product |
United States |
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